1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
The compound “1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” is a complex organic molecule that features a combination of aromatic, heterocyclic, and diazepane structures
Mechanism of Action
Mode of Action
The exact mode of action of this compound is also not well-documented. Based on its structure, it may bind to its target(s) and modulate their activity, leading to downstream effects. The presence of a tetrahydrofuran group and a diazepan ring could potentially influence the compound’s binding affinity and selectivity .
Pharmacokinetics
Factors such as its molecular weight, polarity, and the presence of functional groups like the tetrahydrofuran group and the diazepan ring can influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light or high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the (2-(Methylthio)phenyl) moiety, followed by the introduction of the tetrahydrofuran-3-yl group, and finally the formation of the 1,4-diazepane ring. Common reagents and conditions used in these reactions include:
Reagents: Methylthiol, tetrahydrofuran, diazepane, various catalysts.
Conditions: Controlled temperatures, inert atmosphere, specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, it may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it could be explored as a potential drug candidate due to its ability to interact with biological targets.
Industry
In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane analogs: Compounds with similar structures but different substituents.
Other diazepane derivatives: Compounds with the 1,4-diazepane ring but different functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRGKJLYDIZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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